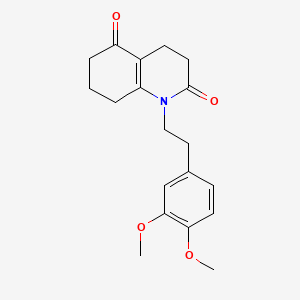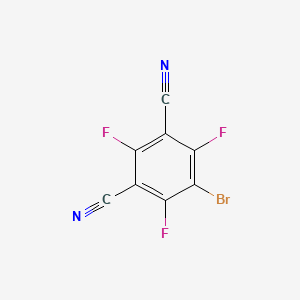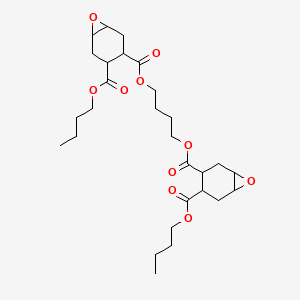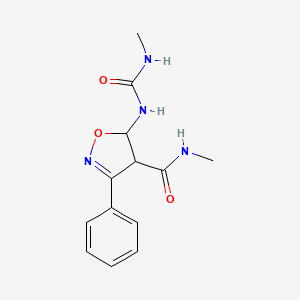
(6-oxo-1H-pyridazin-3-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-oxo-1H-pyridazin-3-yl) benzoate is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a pyridazinone ring fused with a benzoate group, making it a unique and versatile compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyridazin-3-yl) benzoate typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: (6-oxo-1H-pyridazin-3-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
(6-oxo-1H-pyridazin-3-yl) benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-oxo-1H-pyridazin-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . It also interferes with DNA synthesis in microbial cells, exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
Pyridazinone: A derivative with similar pharmacological activities.
Pyrimidine: Another diazine compound with diverse biological properties.
Pyrazine: Known for its antimicrobial and anticancer activities.
Uniqueness: (6-oxo-1H-pyridazin-3-yl) benzoate stands out due to its unique structure, combining the pyridazinone ring with a benzoate group. This fusion enhances its pharmacological profile, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
2797-52-6 |
|---|---|
Fórmula molecular |
C11H8N2O3 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(6-oxo-1H-pyridazin-3-yl) benzoate |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-10(13-12-9)16-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,14) |
Clave InChI |
UPUADOKDIBPKQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=NNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)






![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)



